molecular formula C9H22BN B14307752 N,1-Di-tert-butyl-1-methylboranamine CAS No. 110078-49-4

N,1-Di-tert-butyl-1-methylboranamine

Cat. No.: B14307752
CAS No.: 110078-49-4
M. Wt: 155.09 g/mol
InChI Key: NQGOFDZKVHEZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-Di-tert-butyl-1-methylboranamine: is an organoboron compound that features a boron atom bonded to a nitrogen atom, which is further substituted with two tert-butyl groups and one methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-Di-tert-butyl-1-methylboranamine typically involves the reaction of tert-butylamine with a boron-containing reagent under controlled conditions. One common method includes the reaction of tert-butylamine with borane (BH3) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: N,1-Di-tert-butyl-1-methylboranamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), oxygen (O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents and catalysts

Major Products Formed:

Mechanism of Action

The mechanism of action of N,1-Di-tert-butyl-1-methylboranamine involves its ability to form stable complexes with various molecules through boron-nitrogen interactions. The boron atom in the compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates the formation of stable adducts. These interactions are crucial in its applications in drug delivery and material synthesis .

Comparison with Similar Compounds

  • N-tert-Butyl-1,1-dimethylallylamine
  • N,N-Dimethylformamide di-tert-butyl acetal
  • Di-tert-butyl dicarbonate

Comparison: N,1-Di-tert-butyl-1-methylboranamine is unique due to the presence of both tert-butyl and methyl groups attached to the boron-nitrogen framework. This structural feature imparts distinct steric and electronic properties, making it more versatile in forming stable complexes compared to similar compounds. Additionally, its ability to participate in a wide range of chemical reactions further enhances its utility in various applications .

Properties

CAS No.

110078-49-4

Molecular Formula

C9H22BN

Molecular Weight

155.09 g/mol

IUPAC Name

N-[tert-butyl(methyl)boranyl]-2-methylpropan-2-amine

InChI

InChI=1S/C9H22BN/c1-8(2,3)10(7)11-9(4,5)6/h11H,1-7H3

InChI Key

NQGOFDZKVHEZCQ-UHFFFAOYSA-N

Canonical SMILES

B(C)(C(C)(C)C)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.